molecular formula C12H18CaO14 B1593419 Calcium 2-keto-D-gluconate CAS No. 3470-37-9

Calcium 2-keto-D-gluconate

Cat. No. B1593419
CAS RN: 3470-37-9
M. Wt: 426.34 g/mol
InChI Key: NNLOHLDVJGPUFR-JQTJLMCZSA-L
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Description

Calcium 2-keto-D-gluconate is a bacterial metabolite found in Pseudomonas and is a precursor in the synthesis of the antioxidant D-erythorbic acid . It is also used as a mineral supplement and medication when there is insufficient calcium in the diet .


Synthesis Analysis

The production of 2-keto-D-gluconic acid (2KGA) can be enhanced by overexpressing the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH). This has been demonstrated in Gluconobacter oxydans DSM2003 . Another study showed that a purified native flavin adenine dinucleotide-dependent mGADH (FAD-mGADH) from Pseudomonas plecoglossicida JUIM01 is a critical enzyme for 2KGA production .


Chemical Reactions Analysis

The pathway of glucose direct oxidation in Pseudomonas includes two enzymes: (i) glucose to gluconic acid: membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH, EC 1.1.5.2) and (ii) gluconic acid to 2KGA: membrane-bound flavin adenine dinucleotide-dependent gluconate 2-dehydrogenase (FAD-mGADH, EC 1.1.99.3) .


Physical And Chemical Properties Analysis

The specific activity of FAD-mGADH was determined as 90.71 U/mg at optimum pH and temperature of 6.0 and 35 °C . The Km and Vmax values of calcium D-gluconate were 0.631 mM and 0.734 mM/min .

Scientific Research Applications

Medicine: Calcium Supplementation and Bone Health

Calcium 2-keto-D-gluconate is used in medicine primarily as a calcium supplement. It is beneficial for maintaining bone health and preventing conditions such as osteoporosis. Its high bioavailability makes it an effective option for calcium replenishment in individuals with deficiencies .

Agriculture: Soil Amendment and Plant Nutrition

In agriculture, Calcium 2-keto-D-gluconate serves as a soil amendment, improving soil structure and providing essential nutrients to plants. It helps in the regulation of pH levels in the soil and enhances the uptake of other vital minerals by plants .

Food Industry: Preservative and pH Regulator

The food industry utilizes Calcium 2-keto-D-gluconate as a preservative and pH regulator. It helps in extending the shelf life of perishable items and maintains the desired acidity in various food products .

Environmental Science: Biodegradable Chelating Agent

Calcium 2-keto-D-gluconate acts as a biodegradable chelating agent in environmental applications. It is used to remove heavy metals and other contaminants from wastewater, aiding in water purification processes .

Biotechnology: Enzyme Production and Metabolic Engineering

In biotechnology, this compound is pivotal in enzyme production and metabolic engineering. It is used as a substrate for the production of enzymes like glucose dehydrogenase, which are crucial in various biochemical processes .

Chemical Synthesis: Intermediate for Organic Compounds

Calcium 2-keto-D-gluconate is an important intermediate in the chemical synthesis of various organic compounds, including heterocyclic compounds and regioselective chemicals. It is valued for its role in facilitating diverse chemical reactions .

Material Science: Cement Plasticizer and Detergent Builder

In material science, it is employed as a cement plasticizer and detergent builder. It improves the workability of cement mixtures and enhances the cleaning efficiency of detergents .

Pharmaceuticals: Production of Antioxidants

The pharmaceutical industry uses Calcium 2-keto-D-gluconate in the production of antioxidants like erythorbic acid, which is used as a food additive and preservative due to its antioxidative properties .

Mechanism of Action

Target of Action

Calcium 2-keto-D-gluconate, a highly soluble calcium salt , primarily targets the regulation of nerve and muscle performance via action potential threshold regulation . It also plays a crucial role in maintaining calcium balance and preventing bone loss when taken orally .

Mode of Action

Calcium 2-keto-D-gluconate interacts with its targets by providing a source of calcium ions. In the case of hydrogen fluoride exposures, it complexes free fluoride ions to prevent or reduce toxicity . Additionally, it helps correct fluoride-induced hypocalcemia .

Biochemical Pathways

Calcium 2-keto-D-gluconate is involved in several biochemical pathways. It is metabolized through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate . This compound is also involved in the direct oxidation route of D-glucose to D-gluconate, the pentose cycle pathway, and a possible Embden-Meyerhof-Parnas pathway .

Pharmacokinetics

It is known that the relative oral bioavailability of calcium from calcium glucoheptonate, a highly soluble calcium salt containing 82% of elemental calcium, is high compared to that of calcium carbonate . More research is needed to fully understand the ADME properties of Calcium 2-keto-D-gluconate.

Result of Action

The result of Calcium 2-keto-D-gluconate’s action is the maintenance of normal nerve, muscle, and cardiac function . It also helps maintain calcium balance and prevent bone loss . In the context of hydrogen fluoride exposures, it acts to prevent or reduce toxicity and correct hypocalcemia .

Action Environment

The action of Calcium 2-keto-D-gluconate can be influenced by environmental factors. For instance, the provision of sufficient oxygen can enhance the positive effect of gene overexpression on 2-keto-D-gluconic acid production . Furthermore, the addition of a hydrogen donor such as D-glucose is essential for its production .

Safety and Hazards

When handling Calcium 2-keto-D-gluconate, it is recommended to avoid open flames, contact with skin and eyes, and formation of dust and aerosols. It should be handled in a well-ventilated place while wearing suitable protective clothing .

Future Directions

The production of 2KGA can be improved by overexpressing the ga2dh gene in Gluconobacter oxydans. Supply of sufficient oxygen enhances the positive effect of gene overexpression on 2KGA production . Further genetic modification of Pseudomonas plecoglossicida JUIM01 could potentially improve 2KGA productivity .

properties

IUPAC Name

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOHLDVJGPUFR-JQTJLMCZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium 2-keto-D-gluconate

CAS RN

3470-37-9
Record name Calcium gluconate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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